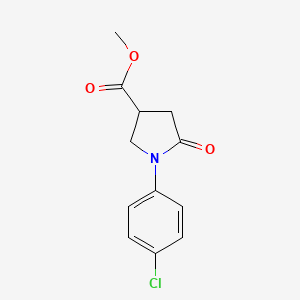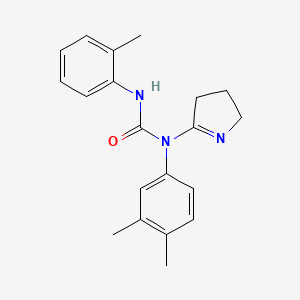
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Scientific Research Applications
Research Methodologies and Applications in Chemical Analysis
Exposure Characterization of Insecticides : Research on the exposure characterization of various insecticides, including neonicotinoids, organophosphates, and pyrethroids, provides a framework for understanding environmental and human exposure to chemical compounds. Studies often involve assessing the urinary concentrations of metabolites to evaluate exposure levels, which could be applicable to studying compounds like "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea" (Osaka et al., 2016).
Assessment of Human Exposure to Chemicals : The study of urinary polycyclic aromatic hydrocarbon (PAH) metabolites provides insights into human exposure to various chemicals. Such methodologies could be adapted to assess exposure to and the metabolic breakdown of complex chemical compounds, offering insights into potential health impacts (Li et al., 2008).
Metabolic Studies of Chemical Compounds : Investigations into the metabolic pathways of chemicals, such as the study on the urinary excretion of pyrraline, highlight approaches to studying the biological transformations and effects of chemicals within the body. This kind of research is crucial for understanding the bioactivity and potential health implications of new chemical entities (Foerster & Henle, 2003).
Toxicology and Environmental Health : The study of the variability of urinary excretion of pyrethroid metabolites showcases the importance of understanding individual and temporal variations in exposure to chemical agents. Such research is fundamental in toxicology and environmental health, providing critical data for risk assessment and the development of safety guidelines (Wielgomas, 2013).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-10-11-17(13-16(14)3)23(19-9-6-12-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJPCVNYNXDTCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


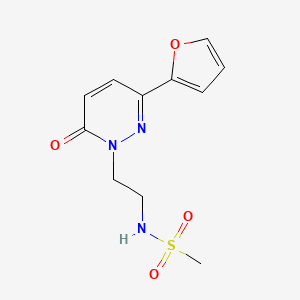

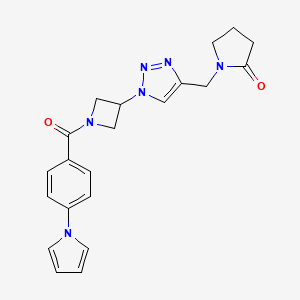
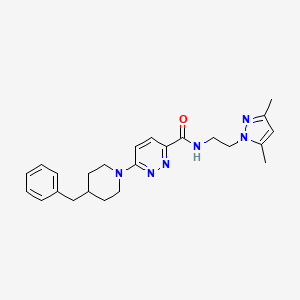
![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)

![9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2418685.png)
